6-Bromo-4-chlorocinnoline
Overview
Description
6-Bromo-4-chlorocinnoline is a heterocyclic aromatic compound with the molecular formula C8H4BrClN2. It is characterized by the presence of both bromine and chlorine atoms attached to a cinnoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chlorocinnoline typically involves the reaction of 6-bromocinnolin-4(1H)-one with thionyl chloride in the presence of N,N-dimethylformamide. The mixture is heated under reflux for 30 minutes to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and scalability. The process involves the use of 4-bromaniline, ethyl propiolate, and phosphorus trichloride as raw materials, undergoing a three-step reaction to produce the target compound with a comprehensive yield of over 70% .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-chlorocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
- Substituted cinnoline derivatives with diverse functional groups.
- Biaryl compounds formed through coupling reactions .
Scientific Research Applications
Chemistry: 6-Bromo-4-chlorocinnoline is used as a building block in the synthesis of complex heterocyclic compounds. It is involved in the modification of the Knorr synthesis, which is crucial for creating quinolinones.
Biology and Medicine: The compound is a key intermediate in the synthesis of potential therapeutic agents, including PI3K/mTOR inhibitors, which are important in cancer research. It also plays a role in the development of antimicrobial and antimalarial agents.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chlorocinnoline involves its interaction with molecular targets such as enzymes and receptors. For instance, its derivatives act as inhibitors of PI3K/mTOR pathways, which are critical in cell growth and survival. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting therapeutic effects.
Comparison with Similar Compounds
- 6-Bromo-4-chloroquinoline
- 6-Bromo-2-chlorocinnoline
- 6-Bromo-4-chloropyridine
Comparison: 6-Bromo-4-chlorocinnoline is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical reactivity and biological activity. Compared to 6-Bromo-4-chloroquinoline, it offers different binding affinities and selectivities for molecular targets, making it a versatile compound in various research applications .
Properties
IUPAC Name |
6-bromo-4-chlorocinnoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKDQKOZUBTOEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498709 | |
Record name | 6-Bromo-4-chlorocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68211-15-4 | |
Record name | 6-Bromo-4-chlorocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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